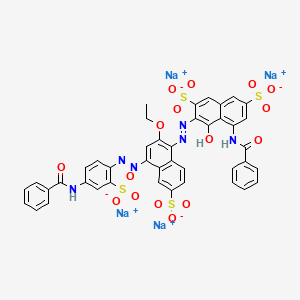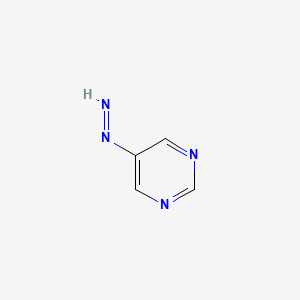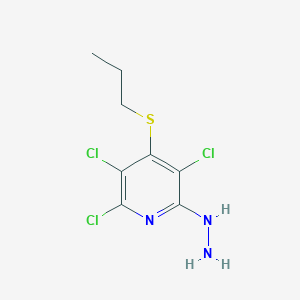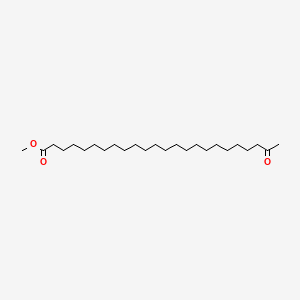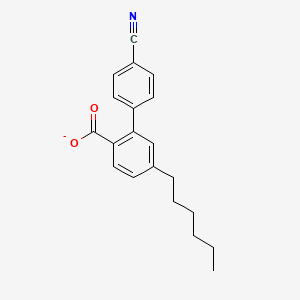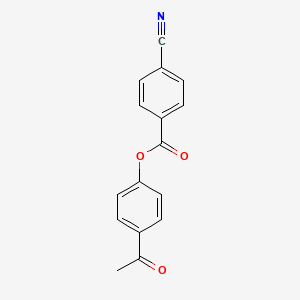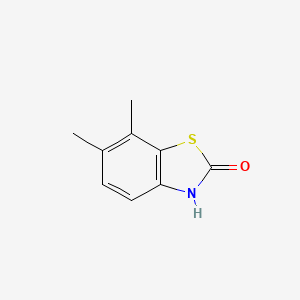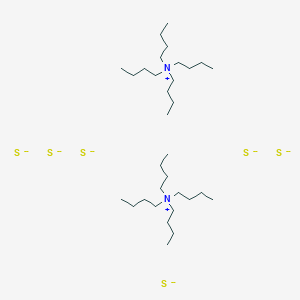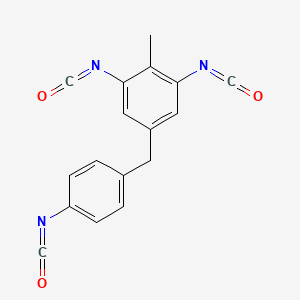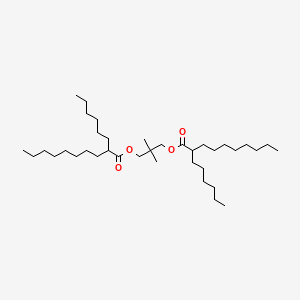
2,2-Dimethyl-1,3-propanediyl bis(2-hexyldecanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1,3-propanediyl bis(2-hexyldecanoate) is a chemical compound known for its unique structural properties and applications in various fields. It is characterized by its molecular formula and specific physical properties such as melting point, boiling point, and density .
Métodos De Preparación
The synthesis of 2,2-Dimethyl-1,3-propanediyl bis(2-hexyldecanoate) typically involves esterification reactions. The industrial production methods often include the reaction of 2,2-dimethyl-1,3-propanediol with 2-hexyldecanoic acid under specific conditions to yield the desired ester . The reaction conditions usually involve the use of catalysts and controlled temperatures to ensure high yield and purity.
Análisis De Reacciones Químicas
2,2-Dimethyl-1,3-propanediyl bis(2-hexyldecanoate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The ester groups in the compound can participate in substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1,3-propanediyl bis(2-hexyldecanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized materials and as a component in certain industrial processes
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1,3-propanediyl bis(2-hexyldecanoate) involves its interaction with specific molecular targets. The pathways involved in its action are studied to understand its effects at the molecular level. This includes its binding to certain receptors or enzymes and the subsequent biochemical responses .
Comparación Con Compuestos Similares
2,2-Dimethyl-1,3-propanediyl bis(2-hexyldecanoate) can be compared with similar compounds such as:
Neopentyl glycol diglycidyl ether: Known for its low toxicity and excellent reactivity.
2-Hexyldecanoic acid: A related compound used in various chemical syntheses.
The uniqueness of 2,2-Dimethyl-1,3-propanediyl bis(2-hexyldecanoate) lies in its specific structural properties and the range of applications it offers in different fields.
Propiedades
Número CAS |
67801-67-6 |
|---|---|
Fórmula molecular |
C37H72O4 |
Peso molecular |
581.0 g/mol |
Nombre IUPAC |
[3-(2-hexyldecanoyloxy)-2,2-dimethylpropyl] 2-hexyldecanoate |
InChI |
InChI=1S/C37H72O4/c1-7-11-15-19-21-25-29-33(27-23-17-13-9-3)35(38)40-31-37(5,6)32-41-36(39)34(28-24-18-14-10-4)30-26-22-20-16-12-8-2/h33-34H,7-32H2,1-6H3 |
Clave InChI |
GZDPBJOBIHEIJR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)C(=O)OCC(C)(C)COC(=O)C(CCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13804328.png)
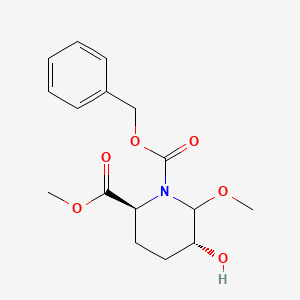
![Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate](/img/structure/B13804335.png)
![(1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B13804341.png)
![(4aR,5aS,8aR,13aS,15aR,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate;hydrochloride](/img/structure/B13804343.png)
